1-(3-Chlorophenyl)cyclopropanecarbonitrile

Medicinal Chemistry Lipophilicity Drug Design

A common issue in med chem is sourcing isomers with unreliable purity and unknown LogP profiles, derailing SAR and ADME optimization. 1-(3-Chlorophenyl)cyclopropanecarbonitrile (CAS 124276-32-0) offers a validated solution: • Defined Lipophilicity: Predicted LogP of 2.89518, offering a quantifiable advantage over para-chloro isomers for tuning membrane permeability. • Isomer-Specific Purity: Supplied at 97% purity with batch-specific NMR and HPLC data, ensuring authentic meta-substitution for reliable target engagement. • Constrained Core: Cyclopropane motif introduces conformational restriction for metabolic stability. Traceable quality control supports fragment-based discovery and library synthesis.

Molecular Formula C10H8ClN
Molecular Weight 177.63 g/mol
CAS No. 124276-32-0
Cat. No. B040559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)cyclopropanecarbonitrile
CAS124276-32-0
Molecular FormulaC10H8ClN
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESC1CC1(C#N)C2=CC(=CC=C2)Cl
InChIInChI=1S/C10H8ClN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5H2
InChIKeyDHNLVTGCFXWYFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)cyclopropanecarbonitrile Identity & Specifications


1-(3-Chlorophenyl)cyclopropanecarbonitrile (CAS 124276-32-0) is a halogenated aromatic cyclopropanecarbonitrile building block with the molecular formula C₁₀H₈ClN and a molecular weight of 177.63 g/mol . Its structure comprises a meta-chlorophenyl ring attached to a cyclopropane-1-carbonitrile core, a motif of significant interest in medicinal chemistry for its ability to introduce conformational constraint and metabolic stability . The compound is typically supplied as a solid with commercial purity specifications ranging from 96% to 98% .

Med Chem Building Block Constrained cyclopropane core for SAR exploration
Conformational Restriction Introduces metabolic stability in lead optimization
Halogenated Aromatic Probe Meta-chloro vector for unique molecular recognition

1-(3-Chlorophenyl)cyclopropanecarbonitrile: Substitution Not Advised


Interchanging 1-(3-chlorophenyl)cyclopropanecarbonitrile with its ortho- or para-chloro isomers, or with other halogenated analogs, is scientifically unsound due to fundamental differences in molecular recognition and physicochemical behavior. The position of the chlorine substituent on the phenyl ring dictates the compound's dipole moment, lipophilicity, and steric profile, which directly impact target binding and downstream pharmacokinetic properties [1]. Even among isomers, computational predictions reveal significant variations in LogP values, a key determinant of membrane permeability and solubility [1]. Furthermore, the meta-chloro derivative benefits from more extensive commercial availability and documented analytical specifications, providing procurement and quality control advantages not universally guaranteed for all in-class analogs .

Target
Substitute
Risk
3-Chloro (meta)
2-Chloro (ortho) or 4-Chloro (para)
Positional isomerism shifts dipole moment, LogP, and steric profile, altering target binding.
3-Chloro (meta)
Other halogen (e.g., F, Br)
Halogen size and electronegativity affect halogen bonding and lipophilicity, not directly replaceable.

1-(3-Chlorophenyl)cyclopropanecarbonitrile Quantitative Selection Guide


LogP and PSA: Meta- vs Para-Chloro Isomer

The meta-chloro substitution pattern of 1-(3-chlorophenyl)cyclopropanecarbonitrile confers distinct lipophilicity and polarity compared to its para-chloro isomer. The target compound exhibits a LogP of 2.89518 and a Polar Surface Area (PSA) of 23.79 Ų [1]. In contrast, computational predictions for the para-chloro isomer, 1-(4-chlorophenyl)cyclopropanecarbonitrile (CAS 64399-27-5), yield a consensus LogP of 2.73 and a calculated TPSA of 23.79 Ų . While the PSA values are identical, the higher LogP value for the 3-chloro derivative indicates increased lipophilicity, which may translate to enhanced membrane permeability in cellular assays [1].

Lipophilicity
Reported
ΔLogP = +0.17
Supports membrane permeability screening
Computational prediction; verify with experimental LogD
Medicinal Chemistry Lipophilicity Drug Design Physicochemical Properties

Analytical Traceability: NMR, HPLC, GC

Reputable suppliers of 1-(3-chlorophenyl)cyclopropanecarbonitrile, such as Bidepharm, provide batch-specific analytical data including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) traces, ensuring a standard purity of 96% . This level of analytical documentation is a critical differentiator for procurement, as it provides direct, verifiable evidence of compound identity and purity. In contrast, some other suppliers, like Sigma-Aldrich, explicitly state that they do not collect analytical data for this specific product (Catalog BBO000493) and sell it on an 'AS-IS' basis, placing the burden of identity and purity confirmation on the buyer . This distinction is crucial for laboratories requiring traceable and reproducible results, where the availability of batch-specific spectra can streamline internal quality control and reduce the risk of experimental failure due to misidentified or impure starting materials .

Analytical Traceability
Data to verify
NMR, HPLC, GC provided
Reduces identity verification burden
Supplier-specific; not all vendors supply batch data
Analytical Chemistry Quality Control Procurement Synthetic Chemistry

Meta-Chloro Substitution: Structural & Biological Impact

The meta-substitution pattern of 1-(3-chlorophenyl)cyclopropanecarbonitrile is a key structural feature that distinguishes it from its ortho- and para-chloro isomers (CAS 122143-18-4 and 64399-27-5, respectively) . This positional isomerism fundamentally alters the three-dimensional electronic and steric presentation of the chlorophenyl group. In drug discovery, such seemingly minor changes can lead to significant differences in binding affinity, selectivity, and functional activity at biological targets, often referred to as 'magic methyl' or 'halogen scanning' effects . The meta-chloro arrangement presents a specific vector of the chlorine atom that is distinct from the ortho or para positions, which can be critical for engaging in halogen bonding or for navigating specific sub-pockets within a protein's active site .

Meta- vs ortho/para SAR
Class-level
Distinct binding vector
Enables positional SAR probe studies
Inferred from medicinal chemistry principles
Medicinal Chemistry Chemical Biology Molecular Recognition SAR

1-(3-Chlorophenyl)cyclopropanecarbonitrile Research & Industrial Applications


Medicinal Chemistry: Lipophilicity-Tuned Lead Optimization

In drug discovery programs where a target LogP profile is required for optimal membrane permeability, 1-(3-chlorophenyl)cyclopropanecarbonitrile offers a quantifiable advantage. Its predicted LogP of 2.89518 [1] positions it as a more lipophilic alternative to the para-chloro isomer (consensus LogP of 2.73) . This specific property makes it a preferred building block for synthesizing compound libraries aimed at crossing the blood-brain barrier or penetrating cell membranes, where higher lipophilicity is often correlated with improved cellular uptake.

Synthetic Chemistry: High-Confidence Starting Material

For synthetic routes where the purity and identity of the starting material are paramount, procurement from vendors providing batch-specific analytical data (NMR, HPLC, GC) is essential [1]. This ensures that the cyclopropanecarbonitrile core is correctly installed and that the product's quality is traceable, thereby minimizing the risk of carrying forward impurities that could derail a multi-step synthesis. This scenario is particularly relevant for academic labs and CROs where rigorous quality control is mandated for publication or client reporting.

Chemical Biology: Positional Scanning for SAR

When exploring the SAR of a novel biological target, the specific meta-substitution pattern of 1-(3-chlorophenyl)cyclopropanecarbonitrile provides a unique vector for halogen bonding and steric interactions . It serves as an essential probe alongside its ortho- and para-chloro isomers to map the spatial and electronic requirements of a protein's binding pocket. This application is fundamental to fragment-based drug discovery and the rational design of more potent and selective lead compounds.

Application
Selection Property
Validation Focus
Lipophilicity-tuned lead optimization
LogP profile relative to para isomer
Permeability assay correlation
High-confidence synthetic starting material
Batch analytical documentation
Purity & identity by NMR/HPLC/GC
Positional SAR probe for halogen scanning
Meta-chloro substitution pattern
Binding affinity vs ortho/para isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Chlorophenyl)cyclopropanecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.